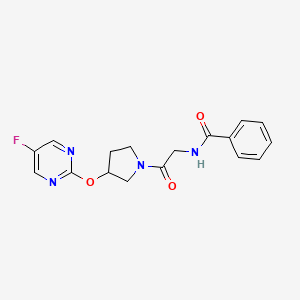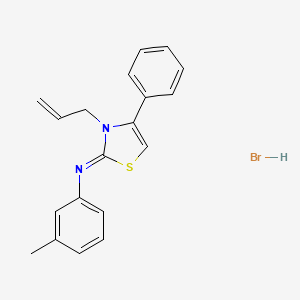
2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dioxoisoindolin-2-yl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a dioxoisoindolinyl group and a piperazine ring, which contribute to its unique chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxoisoindolin-2-yl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the isoindolinone core This can be achieved through the cyclization of phthalic anhydride with amines under specific conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The dioxoisoindolinyl group can be further oxidized under specific conditions.
Reduction: : Reduction reactions can be performed on the piperazine ring or other functional groups.
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the amine or carbonyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents, are employed in substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or other oxidized derivatives.
Reduction: : Production of amines or alcohols.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its biological applications include its potential use as a pharmacophore in drug design, given its structural similarity to other biologically active compounds.
Medicine
The compound's potential medicinal applications are vast. It could be explored for its activity against various diseases, including neurological disorders, due to its interaction with neurotransmitter systems.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 2-(1,3-Dioxoisoindolin-2-yl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The dioxoisoindolinyl group may bind to receptors or enzymes, modulating their activity. The piperazine ring can enhance the compound's ability to cross biological membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Isoindolinone derivatives: : These compounds share the isoindolinone core but differ in their substituents.
Piperazine derivatives: : Compounds containing piperazine rings with different substituents.
Uniqueness
2-(1,3-Dioxoisoindolin-2-yl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide is unique due to its specific combination of the dioxoisoindolinyl group and the piperazine ring, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c23-18-7-3-4-8-19(18)26-13-11-25(12-14-26)10-9-24-20(28)15-27-21(29)16-5-1-2-6-17(16)22(27)30/h1-8H,9-15H2,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTZVYUCVWZQSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
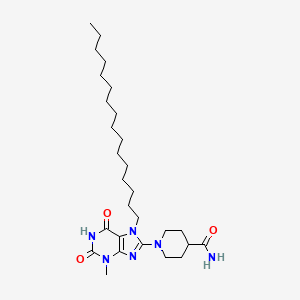
![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2372617.png)
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)oxolan-3-ol](/img/structure/B2372618.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2372623.png)
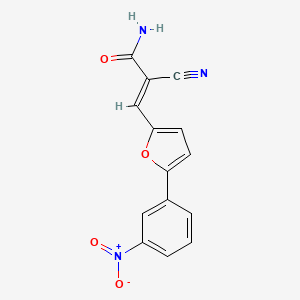
![[2-(4-Bromopyrazol-1-yl)ethyl]diethylamine](/img/structure/B2372625.png)
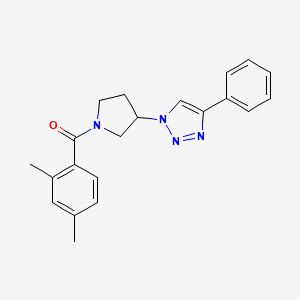
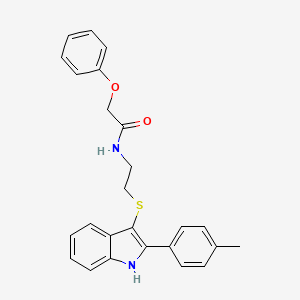
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2372630.png)


